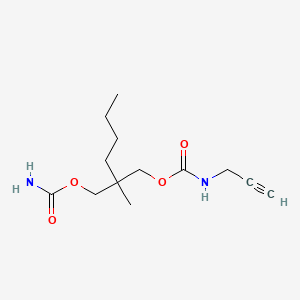

2-Butyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate

Description

Properties

CAS No. |

25385-05-1 |

|---|---|

Molecular Formula |

C13H22N2O4 |

Molecular Weight |

270.32 g/mol |

IUPAC Name |

[2-(carbamoyloxymethyl)-2-methylhexyl] N-prop-2-ynylcarbamate |

InChI |

InChI=1S/C13H22N2O4/c1-4-6-7-13(3,9-18-11(14)16)10-19-12(17)15-8-5-2/h2H,4,6-10H2,1,3H3,(H2,14,16)(H,15,17) |

InChI Key |

OYMJHUCUQXLOTC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(COC(=O)N)COC(=O)NCC#C |

Origin of Product |

United States |

Preparation Methods

Condensation with Formaldehyde

- Reaction : 3-methyl-pentanal is condensed with formaldehyde in a basic medium (e.g., aqueous sodium hydroxide).

- Product : α-sec-butylacrolein.

- Conditions : Reaction temperature around 30–100 °C, with stirring and phase separation.

- Yield : Approximately 96% yield of α-sec-butylacrolein relative to 3-methyl-pentanal.

Partial Hydrogenation of α-sec-butylacrolein

- Reaction : Hydrogenation of the α,β-unsaturated aldehyde to 2,3-dimethylpentanal.

- Catalyst : Palladium or platinum on activated charcoal or alumina, with metal loading between 0.1–10% by weight.

- Conditions : Liquid phase hydrogenation at 40–140 °C, 1–150 bar hydrogen pressure.

- Yield : Around 84% 2,3-dimethylpentanal in the product mixture.

Conversion to 2-Methyl-2-sec-butyl-1,3-propanediol

- Reaction : 2,3-dimethylpentanal is reacted with formaldehyde in the presence of a strong base (e.g., 30% aqueous sodium hydroxide).

- Conditions : Temperature maintained at 60–100 °C for 30–60 minutes.

- Molar Ratios : 2,3-dimethylpentanal : formaldehyde : sodium hydroxide ≈ 1 : 2.75 : 1.2.

- Purification : Fractional distillation under reduced pressure (e.g., 30 mm Hg at 155 °C) yields 99.8% pure diol.

- Yield : Approximately 75% based on starting 2-methyl-1-butene.

Formation of 2-Butyl-2-methyl-1,3-propanediol Carbamate 2-propynylcarbamate

While detailed specific procedures for the carbamate derivative "2-Butyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate" are less directly documented, the general approach to carbamate synthesis from diols is well-established:

Carbamate Formation from Diol

- Starting Material : 2-methyl-2-sec-butyl-1,3-propanediol.

- Reagents : Carbamoyl chlorides or isocyanates are commonly used to introduce carbamate groups.

- Typical Reaction : The diol reacts with carbamoyl chloride derivatives under controlled conditions to form mono- or di-carbamates.

- Catalysts/Conditions : Base catalysts such as triethylamine or pyridine are used to neutralize HCl formed during the reaction; reactions are typically conducted in inert solvents like dichloromethane or tetrahydrofuran at low temperatures to moderate temperatures.

Introduction of 2-Propynyl Carbamate Group

- Reagent : 2-propynyl chloroformate or 2-propynyl isocyanate can be used to introduce the 2-propynyl carbamate moiety.

- Reaction : The hydroxyl groups of the diol react with the 2-propynyl carbamoyl reagent to form the corresponding carbamate ester.

- Purification : The product is purified by crystallization or chromatographic methods to achieve high purity suitable for pharmaceutical applications.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material(s) | Catalyst/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Hydroformylation | 2-methyl-1-butene, CO, H2 | Rh or Co catalyst, solvent optional | 3-methyl-pentanal | High | Flash distillation purification |

| 2 | Aldol condensation | 3-methyl-pentanal, formaldehyde | Base (NaOH), 30–100 °C | α-sec-butylacrolein | ~96 | Phase separation, flash distillation |

| 3 | Partial hydrogenation | α-sec-butylacrolein | Pd or Pt catalyst, 40–140 °C, 1–150 bar H2 | 2,3-dimethylpentanal | ~84 | Catalyst on activated charcoal |

| 4 | Base-catalyzed addition | 2,3-dimethylpentanal, formaldehyde | NaOH (30%), 60–100 °C | 2-methyl-2-sec-butyl-1,3-propanediol | ~75 | Fractional distillation purification |

| 5 | Carbamate formation | Diol, 2-propynyl carbamoyl reagent | Base catalyst, inert solvent, low temp | 2-Butyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate | Variable | Purification by crystallization/chromatography |

Research Findings and Notes

- The hydroformylation-condensation-hydrogenation sequence is preferred industrially due to its high yield, technical simplicity, and use of inexpensive starting materials.

- The process avoids complex purification steps between stages, relying mainly on flash and fractional distillation.

- The diol intermediate is obtained in high purity (up to 99.8%) suitable for pharmaceutical synthesis.

- Carbamate formation typically requires careful control of reaction conditions to avoid side reactions and ensure selective mono- or di-carbamate formation.

- The use of 2-propynyl carbamoyl reagents introduces an alkyne functional group, which can be useful for further chemical modifications or biological activity.

Chemical Reactions Analysis

Types of Reactions

2-((Carbamoyloxy)methyl)-2-methylhexyl prop-2-yn-1-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

2-((Carbamoyloxy)methyl)-2-methylhexyl prop-2-yn-1-ylcarbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of 2-((Carbamoyloxy)methyl)-2-methylhexyl prop-2-yn-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares key structural features and properties of 2-butyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate with related compounds:

Key Observations :

- Steric Effects : The butyl and propynyl groups in the target compound likely increase steric hindrance compared to carisoprodol’s propyl/isopropyl groups. This could reduce enzymatic interactions, as seen in analogs where bulky substituents prevent carbamate residues from engaging with catalytic sites .

Carbamate Stability and Reactivity

Carbamate stability is highly dependent on molecular conformation and solvent interactions. For example:

- In carisoprodol analogs, a cis-arrangement of carbamate residues enables a "hairpin" structure critical for biological activity .

- In aqueous AMPD solutions, water mediates carbamate dissociation pathways, with steric hindrance from methyl groups slowing CO₂ release . The target compound’s butyl and propynyl groups may further impede solvation or reaction dynamics, though experimental data are lacking.

Analytical and Physical Properties

- Collision Cross-Section (CCS) : While the target compound’s CCS is unreported, the ethyl-methyl analog (C₁₂H₂₄N₂O₄) exhibits CCS values of 158.5–163.4 Ų for [M+H]⁺ adducts . The propynyl group’s linear geometry may reduce CCS compared to bulkier substituents.

- Spectroscopic Identification : Infrared absorption and HPLC retention times (as used for carisoprodol ) could differentiate the target compound from analogs, given substituent-driven shifts in vibrational modes or polarity.

Biological Activity

2-Butyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate, commonly referred to as IPBC (Iodopropynyl butylcarbamate), is a compound that has garnered attention due to its biological activity, particularly in the fields of biocides and preservatives. This article explores the biological activity of this compound, focusing on its toxicological profile, mechanisms of action, and potential applications.

- Chemical Formula : C13H22N2O4

- CAS Number : 25385-05-1

- Molecular Weight : 258.33 g/mol

IPBC acts primarily as a biocide and preservative by inhibiting the growth of fungi and bacteria. Its mechanism involves disruption of cellular processes in microbial organisms, leading to cell death. The compound is particularly effective against a range of fungi, making it suitable for use in various industrial applications, including wood preservation and cosmetic formulations.

Acute Toxicity

Studies have shown that IPBC exhibits moderate acute toxicity when administered orally. The compound's oral LD50 values are indicative of its potential risks during exposure:

- Oral LD50 (rat) : Approximately 300-500 mg/kg.

- Dermal LD50 : Low toxicity observed; however, it can cause skin irritation.

Chronic Toxicity

Chronic exposure studies indicate that IPBC may lead to liver and kidney damage at higher doses. Histopathological examinations have revealed:

- Liver Changes : Centrilobular hepatocellular enlargement and increased liver weights.

- Kidney Effects : Increased kidney weight in female rats at high doses.

Sensitization Potential

IPBC has shown potential for skin sensitization. In guinea pig studies, positive reactions were noted at concentrations as low as 1% during intradermal induction tests. This raises concerns for its use in cosmetic products where skin contact is frequent.

Case Studies

- Skin Sensitization Study :

- Long-term Exposure Study :

Applications

Due to its antifungal properties, IPBC is widely used in:

- Wood Preservation : Protects against fungal decay.

- Cosmetics : Acts as a preservative in creams and lotions.

Table: Summary of Biological Activity and Toxicological Data

| Property | Value/Description |

|---|---|

| Chemical Name | 2-Butyl-2-methyl-1,3-propanediol carbamate 2-propynylcarbamate |

| CAS Number | 25385-05-1 |

| Oral LD50 (rat) | 300-500 mg/kg |

| Dermal Sensitization | Positive at concentrations as low as 1% |

| Chronic Exposure Effects | Liver enlargement, kidney weight increase |

| Primary Use | Biocide and preservative in various applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.